2,3-Dihydro-1H-cyclopenta[b]quinoxaline
CAS No.: 7193-24-0
Cat. No.: VC15999449
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7193-24-0 |
|---|---|
| Molecular Formula | C11H10N2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 2,3-dihydro-1H-cyclopenta[b]quinoxaline |
| Standard InChI | InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | ONSCFBYWENASQN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC3=CC=CC=C3N=C2C1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 2,3-dihydro-1H-cyclopenta[b]quinoxaline consists of a quinoxaline moiety (a benzene ring fused to a pyrazine ring) bridged to a cyclopentane ring. This fusion creates a rigid, planar system with delocalized π-electrons, influencing its reactivity and intermolecular interactions. Key derivatives include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2,3-Dihydro-1H-cyclopenta[b]quinoxaline | C11H10N2 | 170.21 | 4232-53-5 |
| Diethyl ester derivative | C17H18N2O4 | 314.34 | 6635-26-3 |
| 4,9-Dioxide derivative | C11H10N2O2 | 202.21 | 4232-53-5 |
The diethyl ester variant introduces ester groups at positions 1 and 3, enhancing solubility in organic solvents, while the 4,9-dioxide derivative exhibits polar characteristics due to its oxidized nitrogens.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical insights into the compound’s structure:
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1H-NMR (CDCl3, 300 MHz): Signals at δ 8.33–8.36 (dd, J = 8.1 Hz, 1.2 Hz) and δ 7.84–7.97 (m) correspond to aromatic protons, while cyclopentane protons resonate at δ 3.02–3.56 .
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13C-NMR: Peaks at δ 204.06 (carbonyl) and δ 128.41–133.73 (aromatic carbons) confirm the fused-ring system .
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IR (KBr): Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1611 cm⁻¹ (C=N stretch) .
Synthetic Methodologies
Friedlander Annulation
A 2012 study demonstrated the use of acid-catalyzed Friedlander reactions to synthesize quinoxaline-based heterocycles. Reacting 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with aminopyridines under reflux yielded fused derivatives with 67–75% efficiency . Key steps include:
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Cyclization: Anthranilic acid and cyclopentanone in POCl3 form the cyclopenta[b]quinoline backbone .
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Condensation: Activation of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) facilitates coupling with aminoalkyl chains .
Oxidative Functionalization
The 4,9-dioxide derivative is synthesized via oxidation of the parent compound using hydrogen peroxide or peracids, introducing polar N-oxide groups that enhance biological activity.
Biological Activities and Mechanisms
Acetylcholinesterase Inhibition
Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoxaline exhibit potent acetylcholinesterase (AChE) inhibition, a therapeutic target for Alzheimer’s disease. In vitro studies show IC50 values in the nanomolar range, attributed to:
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π-π Stacking: Aromatic interactions with the enzyme’s active-site gorge .
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Hydrogen Bonding: Ester or oxide groups form bonds with catalytic triads (e.g., Ser203, His447) .
Industrial and Research Applications
Pharmaceutical Development
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Neurodegenerative Therapies: Tacrine analogs derived from this scaffold improve cholinergic transmission in Alzheimer’s models .
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Antimicrobial Agents: Quaternary ammonium derivatives show bactericidal activity against Gram-positive pathogens.
Material Science
The compound’s planar structure and electron-deficient rings make it a candidate for organic semiconductors and photovoltaic materials .
Future Directions
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